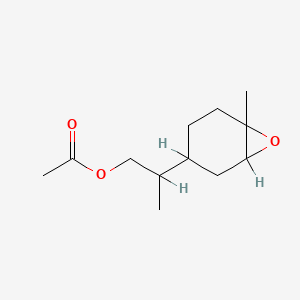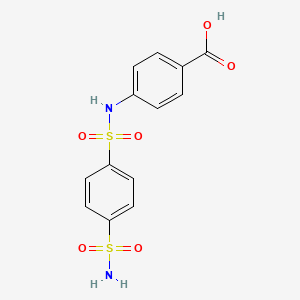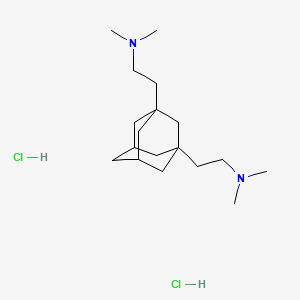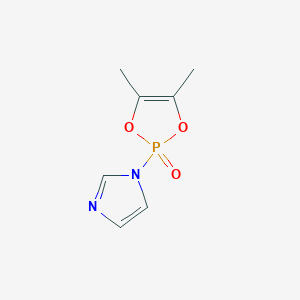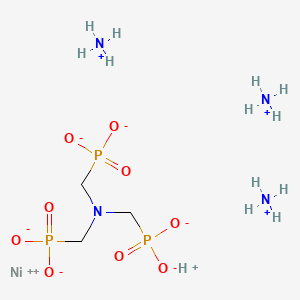
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound known for its unique coordination chemistry. This compound features a nickel center coordinated by a nitrilotris(methylene)tris(phosphonato) ligand, forming a stable anionic complex. The triammonium hydrogen cation balances the charge of the anionic complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of nickel salts with nitrilotris(methylene)tris(phosphonic acid) under controlled pH conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the anionic complex. The resulting solution is then treated with ammonium hydroxide to precipitate the triammonium hydrogen salt of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and nitrilotris(methylene)tris(phosphonic acid). The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the nickel center.
Substitution: Ligand substitution reactions can occur, where the nitrilotris(methylene)tris(phosphonato) ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are facilitated by the use of competing ligands and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of nickel, while reduction can result in lower oxidation states. Substitution reactions yield new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in industrial processes, such as electroplating and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its interaction with molecular targets through coordination chemistry. The nickel center can bind to various substrates, facilitating catalytic reactions. The nitrilotris(methylene)tris(phosphonato) ligand provides stability and specificity to the complex, allowing it to interact with specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris(phosphonato)]nickelate(4-)
- Tetrasodium [[nitrilotris(methylene)]tris(phosphonato)-N,O,O’‘,O’''nickelate(4-)]
Uniqueness
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of the triammonium hydrogen cation. This provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Propiedades
Número CAS |
67968-22-3 |
|---|---|
Fórmula molecular |
C3H19N4NiO9P3 |
Peso molecular |
406.82 g/mol |
Nombre IUPAC |
triazanium;hydron;nickel(2+);1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.3H3N.Ni/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3;/q;;;;+2/p-2 |
Clave InChI |
FXFFRFVAMAJTLR-UHFFFAOYSA-L |
SMILES canónico |
[H+].C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



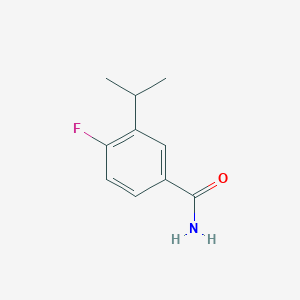
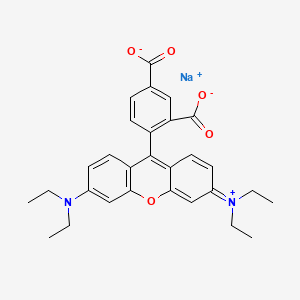


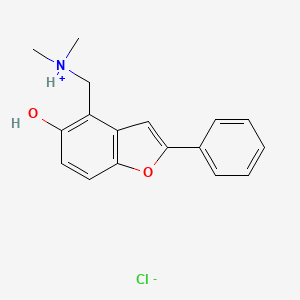

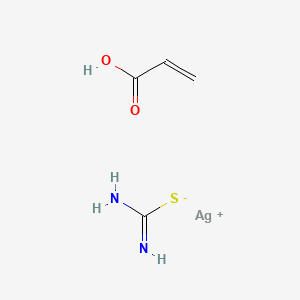
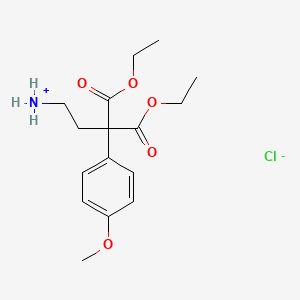
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
